3-(3-Pyridyl)aniline dihydrochloride
Overview
Description
3-(3-Pyridyl)aniline dihydrochloride is a synthetic compound with the molecular formula C11H12Cl2N2. It is a white to pale yellow crystalline solid that is often used in various scientific research applications. The compound is known for its stability and purity, making it a valuable reagent in chemical synthesis and other research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyridyl)aniline dihydrochloride typically involves the reaction of 3-aminopyridine with aniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, often under reflux conditions to ensure complete reaction. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyridyl)aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
3-(3-Pyridyl)aniline dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3-Pyridyl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Pyridyl)benzimidazoline dihydrochloride
- 3-(3-Pyridyl)benzenamine hydrochloride
- 3-(3-Pyridyl)aniline
Uniqueness
3-(3-Pyridyl)aniline dihydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, purity, and versatility in various chemical reactions. Its ability to undergo a wide range of reactions makes it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
3-pyridin-3-ylaniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.2ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;;/h1-8H,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQSQUBTKOMVOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611073 | |
Record name | 3-(Pyridin-3-yl)aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049789-92-5 | |
Record name | 3-(Pyridin-3-yl)aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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